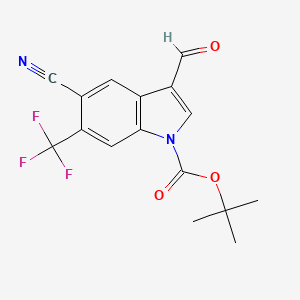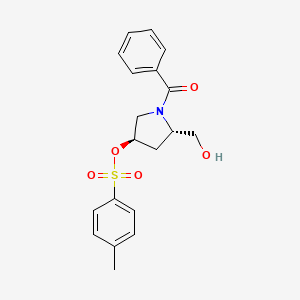
5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(4-Fluorophenoxy)pyridin-3-amine involves a reaction with sodium hydroxide, sodium nitrate, and acetic anhydride in hydrogen chloride, methanol, and water. The yield of this reaction is 75% .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine is represented by the InChI code1S/C11H9FN2O/c12-8-3-5-9 (6-4-8)15-11-10 (13)2-1-7-14-11/h1-7H,13H2 . Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine are complex and involve multiple steps. For instance, one reaction involves the use of 2-Chloro-benzoic acid, 2-(4-Fluoro-phenoxy)-pyridin-3-ylamine, and 1-hydroxybenzotriazole hydrate in dry dimethylformamide .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine include a molecular weight of 204.2 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
- Scientific Field: Medicinal Chemistry and Agriculture
- Application Summary: This compound is used in the synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity . These derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action .
- Methods of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . The new compounds showed excellent fungicidal activity .
- Results or Outcomes: Among these compounds, one particular derivative had the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
Synthesis of Fluorinated Pyridines
- Scientific Field: Organic Chemistry
- Application Summary: “5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine” could potentially be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application: The specific methods of synthesis were not detailed in the source, but it mentioned the use of various synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes: The outcomes of these synthetic methods were not specified in the source .
Synthesis of Fluorinated Pyridines
- Scientific Field: Organic Chemistry
- Application Summary: This compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods of Application: The specific methods of synthesis were not detailed in the source, but it mentioned the use of various synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes: The outcomes of these synthetic methods were not specified in the source .
Synthesis of Pyrazolo[3,4-c]pyridine
- Scientific Field: Organic Chemistry
- Application Summary: “5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine” could potentially be used in the synthesis of pyrazolo[3,4-c]pyridine . This compound is a key intermediate in the synthesis of various heterocyclic compounds .
- Methods of Application: The specific methods of synthesis were not detailed in the source .
- Results or Outcomes: The outcomes of these synthetic methods were not specified in the source .
Synthesis of Fluorinated Pyridines
- Scientific Field: Organic Chemistry
- Application Summary: This compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods of Application: The specific methods of synthesis were not detailed in the source, but it mentioned the use of various synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes: The outcomes of these synthetic methods were not specified in the source .
Synthesis of Pyrazolo[3,4-c]pyridine
- Scientific Field: Organic Chemistry
- Application Summary: “5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine” could potentially be used in the synthesis of pyrazolo[3,4-c]pyridine . This compound is a key intermediate in the synthesis of various heterocyclic compounds .
- Methods of Application: The specific methods of synthesis were not detailed in the source .
- Results or Outcomes: The outcomes of these synthetic methods were not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-7-5-10(14)11(15-6-7)16-9-3-1-8(13)2-4-9/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBUACRCAXKIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1400190.png)
![(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1400191.png)
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)
![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)
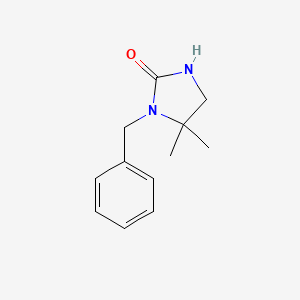
![6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1400199.png)
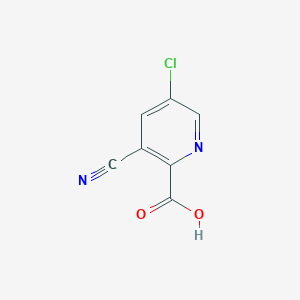
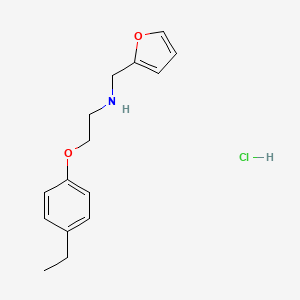
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide](/img/structure/B1400205.png)

![1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1400207.png)
